molecular formula C13H18INO3 B3105081 tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate CAS No. 151978-98-2

tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate

Cat. No.: B3105081
CAS No.: 151978-98-2
M. Wt: 363.19 g/mol
InChI Key: SWSQHDIZBFNMLR-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine linker, which is further substituted with a 4-iodophenoxy moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura cross-couplings) due to the iodine atom's role as a leaving group or directing electrophilic substitutions . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[2-(4-iodophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSQHDIZBFNMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodophenol with 2-bromoethyl tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and an organic solvent.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl carbamate group.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting with an amine would yield an amine-substituted phenoxy compound.

Scientific Research Applications

tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The iodine atom in the phenoxy group can participate in further chemical transformations, adding versatility to the compound.

Comparison with Similar Compounds

Iodine vs. Other Halogens

  • Reactivity: The iodine atom in tert-butyl (2-(4-iodophenoxy)ethyl)carbamate provides distinct reactivity compared to bromo- or chloro-substituted analogs. For example, in tert-butyl (2-bromo-3-fluorobenzyl)carbamate (), bromine participates in palladium-catalyzed cross-couplings, but iodine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions .
  • Molecular Weight and Solubility: Iodine increases molecular weight (e.g., ~371.2 g/mol for the target compound vs. ~334.2 g/mol for a bromo-fluoro analog) and reduces aqueous solubility compared to lighter halogens. Chloro derivatives, such as tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (MW 270.8), exhibit higher solubility in polar solvents due to smaller size and lower hydrophobicity .

Phenoxy vs. Amino or PEGylated Chains

  • Hydrogen Bonding: Compounds like tert-butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate () contain amino groups capable of hydrogen bonding, increasing solubility in polar media. In contrast, the phenoxy group in the target compound contributes to lipophilicity (estimated logP ~3.5), favoring membrane permeability but limiting aqueous solubility .
  • Applications: PEGylated analogs (e.g., tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate) are designed for enhanced biocompatibility in drug delivery, whereas the phenoxyethyl chain in the target compound is tailored for synthetic versatility .

Physical and Chemical Properties

Property This compound tert-Butyl (2-bromo-3-fluorobenzyl)carbamate tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate
Molecular Weight (g/mol) ~371.2 334.2 270.8
logP (Estimated) ~3.5 ~3.2 ~2.0
Key Applications Cross-coupling reactions Suzuki-Miyaura couplings Pharmaceutical intermediates

Biological Activity

Tert-butyl (2-(4-iodophenoxy)ethyl)carbamate is a carbamate derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an iodophenyl moiety, and a carbamate functional group, which together contribute to its unique reactivity and biological properties.

  • Molecular Formula : C13H18INO2
  • Molecular Weight : 347.19 g/mol
  • Structure : The compound features a tert-butyl group, which enhances lipophilicity, and an iodophenyl group that may facilitate specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The iodophenyl group is believed to enhance binding affinity through halogen bonding, influencing the compound's specificity and efficacy in biological systems.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, studies have shown that related carbamates exhibit significant inhibitory effects on acetylcholinesterase, an enzyme crucial for neurotransmission . The inhibition of such enzymes could lead to potential applications in treating neurological disorders.

3. Anticancer Potential

The compound's ability to interact with cellular targets positions it as a potential anticancer agent. Preliminary studies suggest that it may influence cancer cell proliferation through modulation of key signaling pathways. Further investigation is required to elucidate its mechanism and efficacy against different cancer types .

Case Studies and Research Findings

StudyFindings
Mosquito Acetylcholinesterase Targeting Demonstrated significant inhibition of acetylcholinesterase, highlighting potential as an insecticide .
Antimicrobial Evaluation Related compounds showed effective inhibition against Gram-positive bacteria, suggesting similar potential for this compound .
Anticancer Activity Indicated modulation of cell cycle progression in T-lymphoblastic cell lines, warranting further exploration into its anticancer properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (2-(4-bromophenyl)ethyl)carbamateC13H18BrNO2Contains bromine instead of iodine, affecting reactivity and binding affinity.
Tert-butyl (2-(4-fluorophenyl)ethyl)carbamateC13H18FNO2Fluorine substitution alters electronic properties and may enhance selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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